

Application Note and Protocol: Determination of Clevidipine and its Metabolites in Whole Blood

Author: BenchChem Technical Support Team. **Date:** December 2025

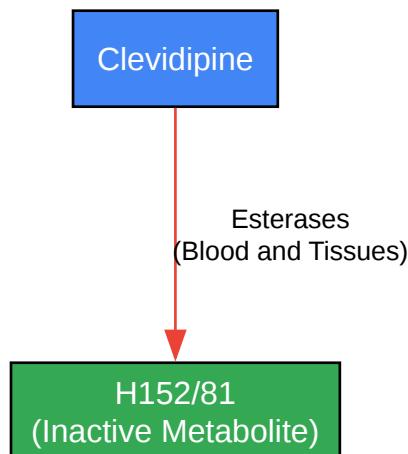
Compound of Interest

Compound Name: (R)-Clevidipine-13C,d3

Cat. No.: B15576902

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Objective: To provide a detailed methodology for the simultaneous quantification of clevidipine and its primary active metabolite, H152/81, in human whole blood using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker used for the rapid control of blood pressure.^{[1][2][3]} It is administered intravenously as a lipid emulsion.^{[3][4][5]} Due to its rapid metabolism by esterases in the blood and extravascular tissues, quantification of clevidipine and its metabolites in whole blood is crucial for pharmacokinetic and bioequivalence studies.^{[1][3][6][7]} This document outlines a validated LC-MS/MS method for the simultaneous determination of clevidipine and its active metabolite, H152/81, in human whole blood.^{[1][2][8][9]} The use of whole blood is recommended as it reduces the sample collection volume and shortens the time from collection to storage, which can minimize the instability of the analyte.^{[1][2][8][9]}

Metabolic Pathway of Clevidipine

Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary and inactive metabolite, H152/81.^{[1][6][7]} This rapid metabolism contributes to its short half-life of approximately one minute.^[6]

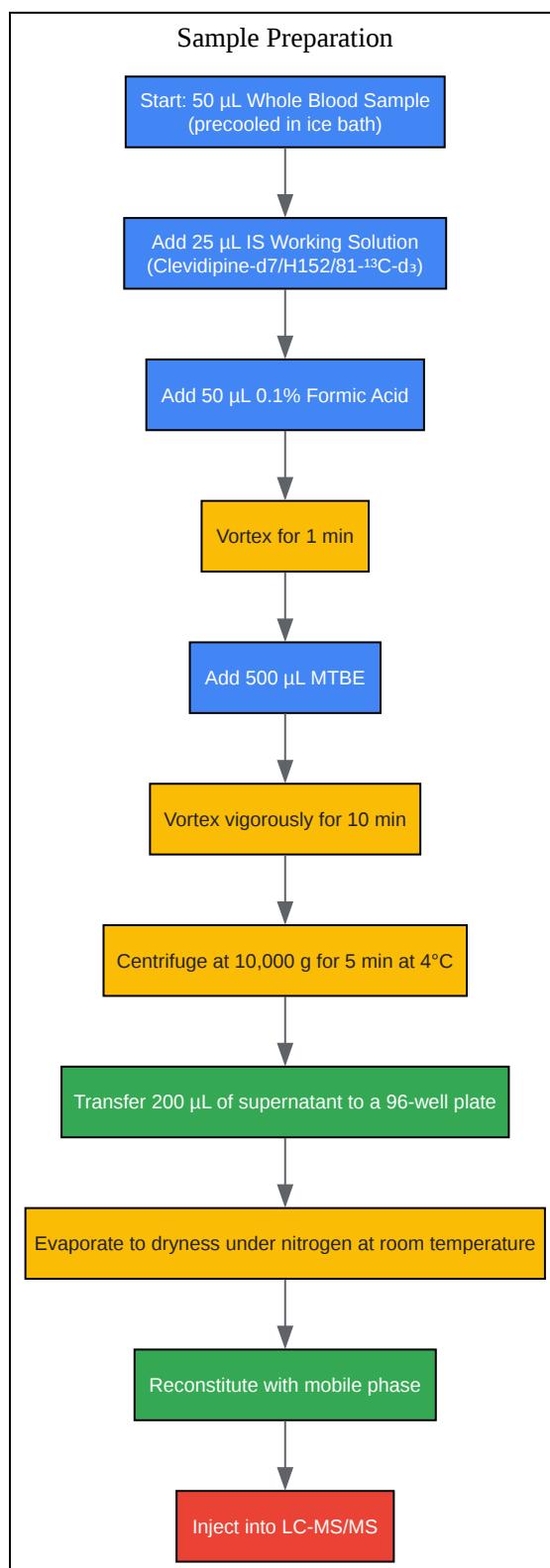
[Click to download full resolution via product page](#)

Metabolic pathway of Clevidipine.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of clevidipine and H152/81 in human whole blood.[1][2][8][9]

Materials and Reagents


- Clevidipine butyrate reference standard
- H152/81 reference standard
- Clevidipine-d7 (Internal Standard, IS)
- H152/81-¹³C-d₃ (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Methyl tert-butyl ether (MTBE)
- Human whole blood (stabilized)

Instrumentation

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS)
- ACE Excel 2 Phenyl column (50 × 2.1 mm)[[1](#)][[2](#)][[8](#)][[9](#)]

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure:

[Click to download full resolution via product page](#)

Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions

Chromatographic Conditions:[1]

- Column: ACE Excel 2 Phenyl (50 × 2.1 mm)
- Mobile Phase A: Water with formic acid
- Mobile Phase B: Acetonitrile with formic acid
- Gradient Elution:
 - 0–2.00 min, 30–35% B
 - 2.00–4.00 min, 35–65% B
 - 4.00–4.01 min, 65–95% B
 - 4.01–4.70 min, 95% B
 - 4.70–4.71 min, 95–30% B
 - 4.71–5.50 min, 30% B
- Flow Rate: As optimized for the system
- Injection Volume: As optimized for the system

Mass Spectrometric Conditions:[1][2][8]

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Clevidipine	473.1	338.1
Clevidipine-d ₇	480.1	338.1
H152/81	356.0	324.0
H152/81- ¹³ C-d ₃	362.2	326.2

Method Validation Summary

The described method has been fully validated according to regulatory guidelines. The key validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the specified concentration ranges.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)

Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r ²)
Clevidipine	0.1–30	> 0.9951
H152/81	2–600	> 0.9951

Lower Limit of Quantification (LLOQ)

Analyte	LLOQ (ng/mL)
Clevidipine	0.1
H152/81	2.0

Precision and Accuracy

The intra- and inter-day precision and accuracy were within acceptable limits.

Clevidipine[\[1\]](#)

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ QC	0.1	7.8	9.2	95.0-105.0
Low QC	0.3	5.4	6.8	96.7-103.3
Medium QC	8	3.1	4.5	97.5-102.5
High QC	24	2.5	3.9	98.3-101.7

H152/81[1]

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ QC	2	6.5	8.1	96.0-104.0
Low QC	6	4.8	6.2	97.3-102.7
Medium QC	160	2.8	4.1	98.1-101.9
High QC	480	2.2	3.6	98.8-101.3

Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were consistent and reproducible across all QC levels.

Analyte	QC Level	Extraction Recovery (%)	Matrix Effect (%)
Clevidipine	Low, Medium, High	85.2-88.9	93.4-97.1
H152/81	Low, Medium, High	87.6-90.3	94.8-98.2

Application

This validated LC-MS/MS method was successfully applied to a bioequivalence study of a clevidipine butyrate-injectable emulsion in healthy volunteers.[1][2][8][9] The method proved to be robust and reliable for the analysis of clinical samples.

Conclusion

The detailed protocol provides a sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of clevidipine and its primary metabolite, H152/81, in human whole blood. The use of whole blood simplifies sample handling and improves analyte stability. This method is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of clevidipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clevidipine? [synapse.patsnap.com]
- 4. globalrph.com [globalrph.com]
- 5. vumc.org [vumc.org]
- 6. biomedres.us [biomedres.us]
- 7. litfl.com [litfl.com]
- 8. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- To cite this document: BenchChem. [Application Note and Protocol: Determination of Clevidipine and its Metabolites in Whole Blood]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576902#determination-of-clevidipine-and-its-metabolites-in-whole-blood>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com